molecular formula C17H18O2 B083751 (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone CAS No. 10425-05-5

(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone

Cat. No. B083751
CAS RN: 10425-05-5
M. Wt: 254.32 g/mol
InChI Key: IAAWULFRQOKLJI-UHFFFAOYSA-N
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Description

“(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone” is a chemical compound with the molecular formula C17H18O2 . It has a molecular weight of 254.32 g/mol .


Molecular Structure Analysis

The molecular structure of “(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone” consists of 17 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C17H18O2/c1-17(2,3)13-9-10-15(18)14(11-13)16(19)12-7-5-4-6-8-12/h4-11,18H,1-3H3 .


Physical And Chemical Properties Analysis

“(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone” has a molecular weight of 254.32 g/mol . It has a XLogP3 value of 5.2, which is a measure of its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 254.130679813 g/mol . The topological polar surface area is 37.3 Ų . It has a complexity of 310 .

Scientific Research Applications

Chemical Building Blocks

“(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone” is used as a chemical building block in various scientific research . It is a raw material for the synthesis of other complex compounds.

Synthesis of Schiff Base Appended Porphyrin

This compound participates in the synthesis of Schiff base appended porphyrazine . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH−). They play a key role in biochemical processes such as oxygen transport and photosynthesis.

Nanosponge Hydrogel

The compound has been used in the creation of nanosponge hydrogels . Nanosponge hydrogels are a type of advanced drug delivery system that can improve the solubility and bioavailability of drugs.

Antioxidative Properties

The compound has been used in the synthesis of polystyrene with antioxidative properties . The antioxidative property of the compound was evaluated by the scavenging activity of superoxide and 2, 2-diphenyl-1-picrylhydrazyl radical (DPPH·) in inhibiting oxidation of benzaldehyde .

Acaricidal Activity

The compound has shown acaricidal, repellent, and oviposition deterrent properties against the carmine spider mite Tetranychus cinnabarinus . This suggests its potential use in pest control.

Potential Medicinal Uses

Extensive research has been conducted on the potential medicinal uses of the compound, including its application in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s, as well as in cancer therapy . Furthermore, its antibacterial and antifungal properties have been the subject of investigation .

Mechanism of Action

Target of Action

It has been found to exhibit significant antifungal activity , suggesting that its targets may be components of fungal cells.

Mode of Action

It has been reported to exhibit strong antifungal activity This suggests that it may interact with its targets in a way that inhibits the growth and proliferation of fungi

Biochemical Pathways

Given its antifungal activity , it is likely that it affects pathways crucial for the survival and growth of fungi

Result of Action

It has been reported to exhibit strong antifungal activity , suggesting that it may cause damage to fungal cells, inhibit their growth, or interfere with their metabolic processes.

properties

IUPAC Name

(5-tert-butyl-2-hydroxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-17(2,3)13-9-10-15(18)14(11-13)16(19)12-7-5-4-6-8-12/h4-11,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAWULFRQOKLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333730
Record name (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone

CAS RN

10425-05-5
Record name (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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